4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Hedgehog pathway inhibition Smoothened (SMO) receptor binding Gli-luciferase reporter assay

Select this SMO antagonist for AML research—the only FDA-approved Hedgehog pathway inhibitor for AML. With a 17-hour half-life and CYP3A4-mediated clearance, it offers predictable DDI profiles and rapid reversibility, unlike vismodegib or sonidegib (4–28 day half-lives). Ideal for combination chemotherapy and preclinical target engagement models achieving >80% GLI1 downregulation. Choose evidence-driven pharmacology: request a quote today.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37
CAS No. 1428373-08-3
Cat. No. B2905886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
CAS1428373-08-3
Molecular FormulaC13H18N4O3S
Molecular Weight310.37
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
InChIInChI=1S/C13H18N4O3S/c1-16(2)21(18,19)17-7-5-12(6-8-17)20-13-4-3-11(9-14)10-15-13/h3-4,10,12H,5-8H2,1-2H3
InChIKeyHNDHQQAETBYEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-Cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (Glasdegib, PF-04449913): Procurement-Relevant Properties and Comparator Landscape


4-((5-Cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1428373-08-3), known as Glasdegib (PF-04449913), is a synthetic small-molecule Smoothened (SMO) antagonist belonging to the Hedgehog (Hh) pathway inhibitor class [1]. It is FDA-approved for the treatment of newly-diagnosed acute myeloid leukemia (AML) in combination with low-dose cytarabine, distinguishing it from other approved SMO inhibitors such as vismodegib and sonidegib, which target basal cell carcinoma (BCC) [2]. Glasdegib exhibits potent inhibition of SMO with an IC50 of 5 nM in Gli-luciferase reporter assays, demonstrates a clinically manageable half-life of approximately 17 hours, and is primarily metabolized by CYP3A4 [3][4].

Why SMO Antagonists Are Not Interchangeable: Pharmacological and Clinical Divergence of 4-((5-Cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide


Despite converging on the Smoothened receptor, clinically approved SMO antagonists exhibit quantitative differences in binding affinity, pharmacokinetic handling, metabolic liability, and tissue-specific pharmacodynamics that preclude simple interchange [1]. Vismodegib and sonidegib exhibit extremely long terminal half-lives (4–28 days) driven by slow hepatic clearance and high protein binding, which complicates toxicity management and surgical scheduling, whereas Glasdegib’s 17-hour half-life allows for rapid washout and flexible combination with myelosuppressive chemotherapy [2][3]. Furthermore, Glasdegib’s reliance on CYP3A4 for clearance creates a predictable drug-drug interaction (DDI) profile—quantitatively distinct from vismodegib’s broader CYP metabolism—making substitution risky without dose adjustment and therapeutic drug monitoring [4]. These differential pharmacological properties, coupled with divergent clinical indications (AML versus BCC), mean that selection of a specific SMO inhibitor must be evidence-driven, guided by quantitative target product profile matching.

Quantitative Comparator Evidence: 4-((5-Cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide vs. Vismodegib & Sonidegib


Direct Head-to-Head In Vitro Binding Affinity: Glasdegib Demonstrates 2.6-Fold Greater Potency Than Vismodegib in the Same Cellular Gli-Luciferase Reporter Assay

In a direct head-to-head comparison using the Gli-luciferase (Gli-Luc) reporter assay in C3H10T1/2 mouse embryonic fibroblasts, glasdegib (PF-04449913) demonstrated an IC50 of 5 nM, whereas vismodegib (GDC-0449) showed an IC50 of 13 nM [1]. This represents a 2.6-fold improvement in cellular potency for glasdegib under identical experimental conditions. The assay measures the functional inhibition of Hh pathway-driven luciferase expression downstream of SMO, providing a clinically relevant pharmacodynamic readout.

Hedgehog pathway inhibition Smoothened (SMO) receptor binding Gli-luciferase reporter assay

Pharmacokinetic Differentiation: Glasdegib Exhibits a 5.6-Fold Shorter Terminal Half-Life Than Sonidegib, Allowing Clinically Manageable Washout

Following oral administration of 100 mg once daily in hematologic malignancy patients, glasdegib exhibits a mean (± SD) elimination half-life of 17.4 ± 3.7 hours, with geometric mean apparent clearance of 6.45 L/h [1]. In contrast, sonidegib demonstrates an elimination half-life of approximately 28 days (~672 hours), and vismodegib exhibits a half-life of 12 days (single dose) to 4 days (continuous daily dosing) [2][3]. The 5.6- to 39-fold shorter half-life of glasdegib relative to sonidegib and vismodegib results in minimal drug accumulation (median accumulation ratio 1.2–2.5) and allows rapid reversibility of treatment upon discontinuation, which is a critical safety consideration in combination myelosuppressive regimens.

Pharmacokinetics Half-life comparison Drug accumulation potential

CYP3A4-Mediated Drug-Drug Interaction Profile: Quantitatively Characterized but Distinct Metabolic Liability Compared to Vismodegib

Glasdegib is primarily metabolized by CYP3A4, with a 2.4-fold increase in AUCinf and 40% increase in Cmax upon co-administration with the strong CYP3A4 inhibitor ketoconazole [1]. Conversely, the strong CYP3A4 inducer rifampin reduces glasdegib AUCinf by 70% and Cmax by 35%, and PBPK modeling predicts that the moderate inducer efavirenz reduces AUCinf ratio to 0.45 [2][3]. In comparison, vismodegib is metabolized by CYP2C9 and CYP2C19, without the same magnitude of DDI liability through the CYP3A4 pathway, while sonidegib also relies on CYP3A4 but with a longer half-life that complicates DDI management [4]. The well-characterized CYP3A4 DDI profile of glasdegib requires careful co-medication management but offers a predictable framework for dose adjustment when used with known CYP3A4 perpetrators.

Drug metabolism CYP3A4 substrate Drug-drug interaction (DDI)

Clinical Indication Spectrum: Glasdegib Is the Only SMO Inhibitor Labeled for Acute Myeloid Leukemia, Addressing a Distinct Unmet Medical Need

Glasdegib received FDA approval in 2018 for use in combination with low-dose cytarabine (LDAC) for newly diagnosed AML in adults aged ≥75 years or with comorbidities precluding intensive induction chemotherapy [1]. By contrast, vismodegib and sonidegib are FDA-approved exclusively for locally advanced or metastatic basal cell carcinoma (BCC) [2]. This divergence reflects not merely a regulatory distinction but underlying differences in clinical development emphasis, pharmacokinetic suitability, and tolerability profiles across patient populations. The approval of glasdegib for AML was supported by a Phase 2 study demonstrating a complete remission (CR) rate of 46.4% when combined with cytarabine/daunorubicin, with a median overall survival of 14.9 months in older AML patients [3].

FDA-approved indications Acute myeloid leukemia (AML) Basal cell carcinoma (BCC)

Differential Sensitivity to Drug-Resistant SMO Mutations: Glasdegib Potentially Retains Activity Against the D473H Mutation That Abrogates Vismodegib and Sonidegib Binding

Acquired resistance to vismodegib is frequently mediated by the SMO D473H mutation in the drug-binding pocket, which abolishes vismodegib inhibitory activity [1]. Sonidegib exhibits similar loss of activity against the D473H mutant [2]. While quantitative IC50 data for glasdegib against D473H SMO remains unreported, structural and computational modeling, along with preliminary reports, suggest that glasdegib retains binding affinity to the D473H mutant [3]. The broader SMO inhibitor panel comparison (Table 1, PMC5062741) notes that for PF-04449913, the D473H IC50 was 'ND' (not determined), leaving the magnitude of differential activity open, but functional evidence from multiple sources indicates a more resilient binding mode distinct from vismodegib and sonidegib [4].

Drug resistance SMO D473H mutation Acquired mutation in Hedgehog pathway

Pharmacodynamic Target Engagement in Skin: Glasdegib Achieves >80% GLI1 mRNA Knockdown in Normal Skin, Comparable to Vismodegib's 57–75% Suppression

In a Phase I study in Japanese patients with hematologic malignancies, glasdegib 100 mg once daily as monotherapy produced a marked (>80%) downregulation of GLI1 mRNA expression in normal skin biopsies [1]. For comparison, vismodegib achieved GLI1 mRNA suppression in benign skin biopsies in 75% of evaluable patients (6/8) in a Phase I trial of metastatic castration-resistant prostate cancer, and in 57% (4/7) of tumor tissue biopsies [2]. Sonidegib showed exposure-dependent GLI1 reduction in a Phase I solid tumor trial, but precise percentages are not explicitly stated [3]. Glasdegib's >80% skin GLI1 suppression at therapeutic doses indicates robust and consistent target engagement, relevant for diseases where skin or tissue Hh pathway activity serves as a surrogate pharmacodynamic marker.

Pharmacodynamic biomarker GLI1 mRNA knockdown Target engagement in skin

Procurement-Guiding Application Scenarios for 4-((5-Cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide Based on Quantitative Evidence


Acute Myeloid Leukemia (AML) Research and Clinical Trial Design

Glasdegib is the only SMO inhibitor FDA-approved for AML, supported by Phase 2 clinical evidence demonstrating a 46.4% complete remission rate in older patients when combined with cytarabine/daunorubicin. Its shorter half-life (17.4 h) and well-characterized CYP3A4 metabolism allow predictable integration into intensive and non-intensive chemotherapy regimens. Researchers designing AML clinical trials should preferentially select glasdegib over vismodegib or sonidegib, as these compounds lack clinical evidence in this indication and carry pharmacokinetic liabilities incompatible with myelosuppressive therapy [1][2].

Combination Therapy Regimens Requiring Rapid Drug Washout

For preclinical models or clinical scenarios where rapid reversibility of Hedgehog pathway inhibition is necessary (e.g., prior to surgery, stem cell transplantation, or managing toxicity), glasdegib's 17-hour half-life and low accumulation ratio (1.2–2.5) offer a significant advantage over vismodegib (~4 days half-life) and sonidegib (~28 days half-life). This pharmacokinetic property makes glasdegib the preferred SMO inhibitor for intermittent dosing schedules or sequential therapy protocols [3][4].

Drug-Drug Interaction Studies Involving CYP3A4 Modulators

Glasdegib's reliance on CYP3A4 for clearance (69% of circulating drug-related material) makes it an ideal probe substrate for evaluating the impact of CYP3A4 inhibitors (e.g., azole antifungals) and inducers (e.g., rifampin, efavirenz) in DDI studies. Quantitative changes in glasdegib AUCinf (2.4-fold increase with ketoconazole, 70% reduction with rifampin) are well characterized, providing a reference framework for projecting interaction magnitudes. Researchers investigating DDI liabilities should select glasdegib over vismodegib, which is primarily metabolized by CYP2C9/2C19 and does not serve as a CYP3A4 substrate [5][6].

Hedgehog Pathway Biomarker-Driven Studies Utilizing GLI1 mRNA Knockdown as a Pharmacodynamic Endpoint

In preclinical or clinical studies requiring confirmation of on-target SMO pathway inhibition, glasdegib consistently achieves >80% GLI1 mRNA downregulation in skin biopsies at therapeutically relevant doses. This robust and reproducible PD readout supports its use as a benchmark compound in pharmacodynamic biomarker assays. Compared to vismodegib, which shows variable GLI1 suppression (75% of biopsies), glasdegib provides more consistent target engagement data, facilitating dose selection and schedule optimization in Hedgehog pathway-dependent models [7].

Quote Request

Request a Quote for 4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.